molecular formula C15H17N5O4S2 B2636988 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034381-79-6

3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2636988
CAS No.: 2034381-79-6
M. Wt: 395.45
InChI Key: LUDQLDAMBDDCLA-UHFFFAOYSA-N
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Description

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound featuring a unique combination of functional groups, including an isoxazole, sulfonyl, piperidine, thieno, and triazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine.

    Sulfonylation: The isoxazole derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Piperidine Introduction: The sulfonylated isoxazole is reacted with piperidine under nucleophilic substitution conditions.

    Thieno[3,2-d][1,2,3]triazin-4(3H)-one Formation: The final step involves the cyclization of the intermediate with appropriate thieno and triazinone precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield N-oxides, while reduction of the sulfonyl group would produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is investigated for its potential as a therapeutic agent. Its various functional groups may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the isoxazole and piperidine rings may enhance binding affinity and specificity. The compound’s overall structure allows it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid
  • 3,5-Dimethylisoxazole-4-sulfonyl chloride

Uniqueness

Compared to similar compounds, 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one stands out due to its complex structure, which combines multiple functional groups

Properties

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S2/c1-9-14(10(2)24-17-9)26(22,23)19-6-3-11(4-7-19)20-15(21)13-12(16-18-20)5-8-25-13/h5,8,11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDQLDAMBDDCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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